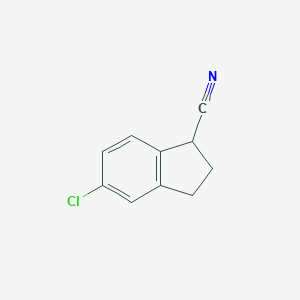

![molecular formula C24H31NaO9 B157742 1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT CAS No. 1852-44-4](/img/structure/B157742.png)

1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

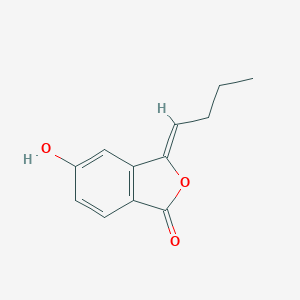

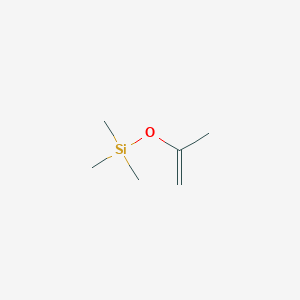

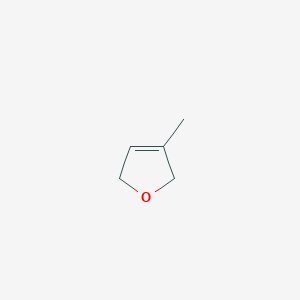

The compound “1,3,510-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT” is also known as Estriol 16α-(β-D-glucuronide) sodium salt . It is a synthetic organic compound with a molecular weight of 486.49 . This compound is a glucuronide conjugate of estriol, a form of estrogen .

Molecular Structure Analysis

The linear formula of this compound is C24H31O9Na . The molecular structure of this compound involves the conjugation of estriol with glucuronic acid .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It has a molecular weight of 486.49 . The compound should be stored at -20°C .Applications De Recherche Scientifique

Bioconjugation and Immunoassays

- Labeling of Steroids on Solid Phase: The compound has been utilized in the bioconjugation of steroids on a solid phase, particularly in creating steroid conjugates for use in competitive fluoroimmunoassays. It demonstrated that more labels conjugated to the steroid enable the use of more diluted antiserum without altering the measurement range, highlighting the utility of lanthanide(III) chelates as multilabels in bioaffinity assays (Peuralahti et al., 2004).

Metabolism Studies

- Metabolic Pathways in Humans: The compound was used to understand the metabolic pathways of 17alpha-estradiol in humans. It was noted that after administration, 17alpha-estradiol was rapidly and intensively conjugated, and the compound was part of the metabolite patterns observed in serum and urine. The study provided insights into phase I metabolism of 17alpha-estradiol in humans and demonstrated the importance of enzymatic hydrolysis and methanolysis procedures in understanding steroid metabolism (Hobe et al., 2002).

Enzymatic Treatment for Environmental Protection

- Enzymatic Treatment of Estrogens and Estrogen Glucuronide: Research has investigated the enzymatic treatment of estrogens, including the compound, by a fungal laccase to reduce estrogenic activities, thereby minimizing their impact on the reproductive health of animals in rivers. The study highlighted the significance of using enzyme systems for the degradation of environmental contaminants (Tanaka et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 1,3,510It is known that this compound is a derivative of estradiol , which primarily targets estrogen receptors in the body. These receptors play a crucial role in numerous physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.

Mode of Action

The mode of action of DTXSID50585150 is likely to be similar to that of estradiol, given its structural similarity. Estradiol binds to estrogen receptors, triggering a conformational change that allows the receptor to act as a transcription factor and regulate gene expression . This interaction can lead to various changes in cellular function, depending on the specific genes regulated.

Biochemical Pathways

Estrogen signaling plays a critical role in numerous biological processes, including cell growth, differentiation, and function .

Pharmacokinetics

It is known that estradiol and its derivatives are typically well-absorbed and widely distributed throughout the body . They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .

Result of Action

Given its structural similarity to estradiol, it may share some of estradiol’s effects, such as regulation of gene expression, modulation of cell growth and differentiation, and influence on various physiological processes .

Propriétés

InChI |

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYPVDZAIVGZEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32NaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585150 |

Source

|

| Record name | PUBCHEM_16219323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT | |

CAS RN |

1852-44-4 |

Source

|

| Record name | PUBCHEM_16219323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,16α,17β-Trihydroxy-1,3,5(10)-estratriene 16-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)